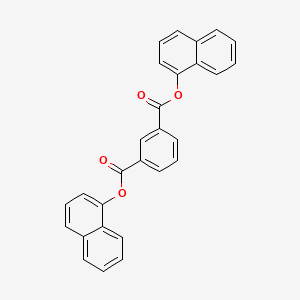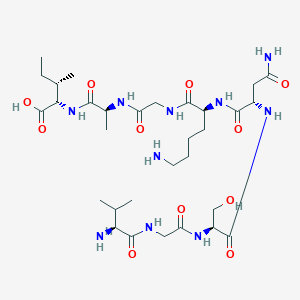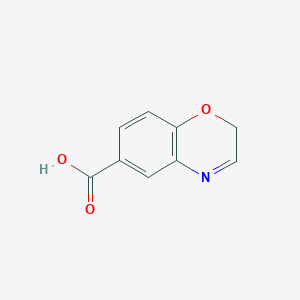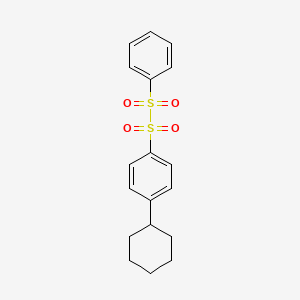
Dinaphthalen-1-yl benzene-1,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dinaphthalen-1-yl benzene-1,3-dicarboxylate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of two naphthalene rings attached to a benzene ring, which is further substituted with two carboxylate groups at the 1 and 3 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dinaphthalen-1-yl benzene-1,3-dicarboxylate typically involves the esterification of benzene-1,3-dicarboxylic acid with naphthalen-1-ol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. specific details on industrial production methods are not widely documented.
化学反応の分析
Types of Reactions
Dinaphthalen-1-yl benzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce halogens or nitro groups onto the naphthalene rings .
科学的研究の応用
Dinaphthalen-1-yl benzene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be utilized in the study of biological systems, particularly in understanding the interactions of aromatic compounds with biological macromolecules.
作用機序
The mechanism of action of dinaphthalen-1-yl benzene-1,3-dicarboxylate involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards various biological and chemical targets. The pathways involved may include signal transduction, molecular recognition, and catalytic processes .
類似化合物との比較
Similar Compounds
Benzene-1,4-dicarboxylate: Similar in structure but with carboxylate groups at the 1 and 4 positions.
Benzene-1,2-dicarboxylate: Carboxylate groups at the 1 and 2 positions.
Benzene-1,3,5-tricarboxylate: Contains three carboxylate groups at the 1, 3, and 5 positions.
Uniqueness
Dinaphthalen-1-yl benzene-1,3-dicarboxylate is unique due to the presence of two naphthalene rings, which impart distinct electronic and steric properties. This structural feature enhances its potential for specific applications in materials science and molecular recognition .
特性
CAS番号 |
477773-59-4 |
|---|---|
分子式 |
C28H18O4 |
分子量 |
418.4 g/mol |
IUPAC名 |
dinaphthalen-1-yl benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C28H18O4/c29-27(31-25-16-6-10-19-8-1-3-14-23(19)25)21-12-5-13-22(18-21)28(30)32-26-17-7-11-20-9-2-4-15-24(20)26/h1-18H |
InChIキー |
BTGKSZSRCPEZLG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC(=CC=C3)C(=O)OC4=CC=CC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{3-(Decyloxy)-5-[(pyren-1-yl)methoxy]phenyl}methanol](/img/structure/B14244520.png)
![1,1'-[7H-Purine-2,6-diyldi(piperazine-4,1-diyl)]di(ethan-1-one)](/img/structure/B14244538.png)
![1-(2-Nitrophenyl)ethyl 5-[chloro(dimethyl)silyl]pentanoate](/img/structure/B14244544.png)




![3,3-Dimethyl-1,2,4-trioxaspiro[4.5]decan-8-one](/img/structure/B14244571.png)
![Phenol, 4-[[2-amino-5-(phenylethynyl)-4-pyrimidinyl]amino]-](/img/structure/B14244574.png)

![2H-Pyran-3(6H)-one, 2-[[(1S)-1-methylheptyl]oxy]-, (2S)-](/img/structure/B14244584.png)


